5,10-Dioxatricyclo[7.1.0.04,6]decane (CAS: 27035-39-8), commonly procured under the industrial name 1,2,5,6-diepoxycyclooctane, is a cycloaliphatic diepoxide utilized primarily as a crosslinking agent, reactive diluent, and monomer in cationic ring-opening polymerizations [1]. Characterized by an eight-membered cyclooctane core constrained by two epoxide rings, this compound offers greater thermomechanical rigidity than unconstrained linear aliphatic diepoxides [1]. In industrial and advanced laboratory procurement, it is prioritized for formulations requiring sub-1% polymerization shrinkage and a non-mutagenic handling safety profile [1]. Its primary applications span precision additive manufacturing (vat polymerization), advanced epoxy resin curing, and the stable surface functionalization of nanomaterials [1].
Substituting 5,10-dioxatricyclo[7.1.0.04,6]decane with generic linear diepoxides (such as 1,2,7,8-diepoxyoctane) or common cycloaliphatic alternatives like vinylcyclohexene dioxide (VCD) fundamentally alters both the safety profile and the curing mechanics of a formulation . Linear diepoxides possess high conformational flexibility, which not only reduces the glass transition temperature of the final crosslinked network but also allows them to efficiently intercalate and cross-link DNA, rendering them highly toxic in biological or handling contexts [1]. Conversely, while VCD offers a rigid cyclic structure suitable for high-Tg resins, it is a potent known mutagen and suspected carcinogen, imposing strict regulatory and containment burdens . The unique rigid bicyclic-like constraint of 5,10-dioxatricyclo[7.1.0.04,6]decane prevents DNA cross-linking, providing a rare combination of structural rigidity and a non-mutagenic safety profile that cannot be replicated by standard in-class substitutes [1].
In comparative bacterial mutagenicity assays (Ames test) evaluating cycloaliphatic epoxides, 5,10-dioxatricyclo[7.1.0.04,6]decane demonstrated a lack of mutagenic activity, sharply contrasting with its widely used structural analog, vinylcyclohexene dioxide (VCD) . While VCD and linear diepoxides exhibited potent mutagenicity in base-pair indicator strains (TA100 and TA1535), 5,10-dioxatricyclo[7.1.0.04,6]decane was confirmed to be non-mutagenic under identical standardized experimental conditions .
| Evidence Dimension | Bacterial mutagenicity (Ames test strains TA100, TA1535) |
| Target Compound Data | Non-mutagenic (biologically inactive) |
| Comparator Or Baseline | Vinylcyclohexene dioxide (VCD) and 1,2,3,4-diepoxybutane |
| Quantified Difference | VCD is a potent mutagen; 5,10-dioxatricyclo[7.1.0.04,6]decane shows negligible/no mutagenic activity |
| Conditions | Nonactivated mutagenicity assays in Salmonella typhimurium tester strains |
Allows procurement teams to source a rigid diepoxide crosslinker that avoids the severe regulatory, EH&S, and containment costs associated with VCD.
For precision additive manufacturing and advanced coatings, polymerization volume change (PVC) is a critical procurement metric. Mercury dilatometry studies measuring the PVC of 41 epoxide and methacrylate monomers demonstrated that 5,10-dioxatricyclo[7.1.0.04,6]decane exhibits exceptionally low shrinkage during curing [1]. The compound recorded a PVC of -0.56 ± 0.52%, which is near-zero compared to the typical 3-10% shrinkage observed in standard methacrylates and many aliphatic epoxides [1]. This dimensional stability is driven by the rigid cyclooctane core resisting volumetric collapse during ring-opening.
| Evidence Dimension | Polymerization Volume Change (PVC) |
| Target Compound Data | -0.56 ± 0.52 % |
| Comparator Or Baseline | Standard methacrylates and unconstrained aliphatic epoxides |
| Quantified Difference | Sub-1% shrinkage, significantly lower than the 3-10% baseline of standard reactive monomers |
| Conditions | Mercury dilatometry during polymerization with quartz filler |
Critical for material selection in 3D printing (vat polymerization) and optical coatings where curing shrinkage causes warping or delamination.
The structural rigidity of 5,10-dioxatricyclo[7.1.0.04,6]decane directly dictates its lack of biochemical toxicity compared to linear analogs. Research evaluating the sequence preferences of DNA interstrand cross-linking agents found that while 1,2,5,6-diepoxyhexane and 1,2,7,8-diepoxyoctane efficiently cross-link duplex DNA at 5'-GNC sequences, 5,10-dioxatricyclo[7.1.0.04,6]decane acts as a biologically inactive rigid analogue [1]. It was quantified as a poor cross-linker across all examined DNA sequences, proving that its constrained geometry prevents the necessary intercalation for genotoxicity [1].
| Evidence Dimension | DNA interstrand cross-linking ability |
| Target Compound Data | Poor/inactive cross-linker across all examined sequences |
| Comparator Or Baseline | 1,2,5,6-diepoxyhexane and 1,2,7,8-diepoxyoctane |
| Quantified Difference | Linear analogs efficiently cross-link at 5'-GNC sites; the cyclic target compound is biologically inactive |
| Conditions | In vitro duplex DNA cross-linking assays |
Provides a mechanistic guarantee of low genotoxicity, making it a highly suitable crosslinker for biomedical device resins and biocompatible hydrogels.
Because 5,10-dioxatricyclo[7.1.0.04,6]decane exhibits a near-zero polymerization volume change (-0.56%), it is selected as a monomer or reactive diluent in SLA/DLP 3D printing formulations [1]. It prevents the warping, curling, and internal stress accumulation that typically plague high-precision additive manufacturing when using standard methacrylates or flexible aliphatic epoxides.
In industrial epoxy resin formulations requiring high glass transition temperatures and chemical resistance, this compound serves as a direct, non-mutagenic substitute for vinylcyclohexene dioxide (VCD) . It provides the necessary cycloaliphatic rigidity for robust cross-linking while drastically reducing environmental health and safety (EH&S) compliance costs associated with carcinogenic monomers.
Due to its proven inability to cross-link DNA and its negative Ames test results, 5,10-dioxatricyclo[7.1.0.04,6]decane is a structurally validated cross-linking agent for polymers used in biomedical applications [2]. It can be safely utilized to cure polyamines, nanodiamond surface coatings, and hydrogels intended for biological contact where leaching of unreacted, mutagenic linear diepoxides would be unacceptable.